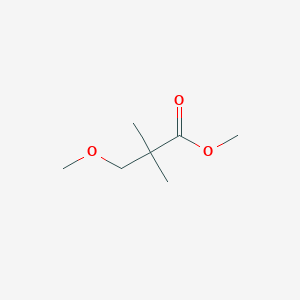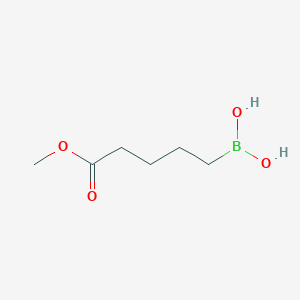
2,4-dichloro-5-sulfobenzoic acid
Übersicht
Beschreibung
2,4-Dichloro-5-sulfobenzoic acid is an organic compound with the molecular formula C7H4Cl2O5S. It is a white crystalline solid that is soluble in organic solvents such as alcohol and ether, and slightly soluble in water . This compound is primarily used in the agricultural sector as a broad-spectrum fungicide to control various plant diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,4-dichloro-5-sulfobenzoic acid involves the chlorination, sulfonation, and acidification of p-nitrophenol . The steps are as follows:
- p-Nitrophenol is reacted with thionyl chloride in an appropriate solvent to produce 2,4-dichloro-5-nitrophenol.
Sulfonation: The resulting compound is then reacted with sulfur trioxide to form 2,4-dichloro-5-sulfamoylphenol.
Acidification: Finally, the compound is acidified to yield this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves the reaction of 2,4-dichlorobenzoic acid with chlorosulfonic acid, followed by ammonolysis and acidification . This method is advantageous due to its low material cost, high product yield, and high product purity, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-5-sulfobenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
Nucleophilic Substitution: The chlorine atoms on the aromatic ring can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride can reduce the compound to its corresponding alcohol.
Substitution: Nucleophiles such as amines can replace the chlorine atoms on the aromatic ring.
Major Products Formed
Oxidation: The major product formed is this compound.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-5-sulfobenzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Medicine: It has been evaluated for its antiviral activity against influenza viruses.
Industry: The compound is used as a fungicide in agriculture to control plant diseases.
Wirkmechanismus
The mechanism of action of 2,4-dichloro-5-sulfobenzoic acid involves its interaction with specific molecular targets and pathways. The compound acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes . This interaction can inhibit the activity of enzymes and disrupt cellular processes, leading to its fungicidal and antiviral effects .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloro-5-sulfobenzoic acid can be compared with other similar compounds, such as:
2,4-Dichloro-5-sulfamoylbenzoic acid: This compound has similar chemical properties and applications but differs in its molecular structure.
Furosemide: A diuretic that shares structural similarities with this compound but has different pharmacological effects.
The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with a wide range of molecular targets, making it a versatile compound in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
2,4-dichloro-5-sulfobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O5S/c8-4-2-5(9)6(15(12,13)14)1-3(4)7(10)11/h1-2H,(H,10,11)(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAQCEMTUXNPPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)O)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302967 | |
| Record name | 2,4-Dichloro-5-sulfobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41332-59-6 | |
| Record name | 2,4-Dichloro-5-sulfobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41332-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-5-sulfobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![9-thia-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one](/img/structure/B6597326.png)



![1lambda~6~-Thieno[3,4-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione](/img/structure/B6597358.png)

